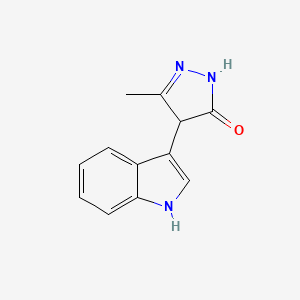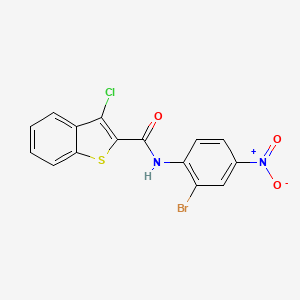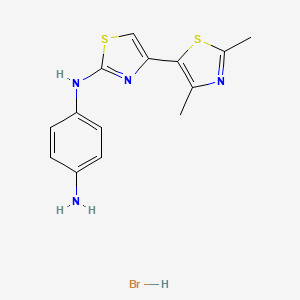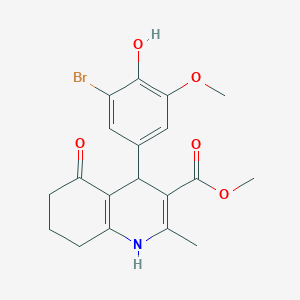
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as INDOPY-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolones and is known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
INDOPY-1 has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. This property makes INDOPY-1 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, INDOPY-1 has also been shown to exhibit anti-cancer activity. The compound has been reported to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. This property makes INDOPY-1 a potential candidate for the treatment of various types of cancer.
Furthermore, INDOPY-1 has also been reported to exhibit anti-viral properties. The compound has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This property makes INDOPY-1 a potential candidate for the treatment of HCV infection.
Mécanisme D'action
The mechanism of action of INDOPY-1 is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation. By inhibiting COX-2 activity, INDOPY-1 reduces the production of prostaglandins, thereby reducing inflammation.
In addition, INDOPY-1 has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, INDOPY-1 induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
INDOPY-1 has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to reduce the production of prostaglandins, thereby reducing inflammation. In addition, INDOPY-1 has been shown to induce apoptosis in cancer cells, inhibit the replication of HCV, and exhibit anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of INDOPY-1 is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. In addition, the synthesis method of INDOPY-1 is relatively simple and yields a high percentage of the final product.
However, there are also some limitations to using INDOPY-1 in lab experiments. One of the limitations is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, INDOPY-1 is relatively unstable and may degrade over time, which may affect the reproducibility of the results.
Orientations Futures
There are several future directions for the research of INDOPY-1. One of the directions is to further investigate its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, but more studies are needed to determine its efficacy and safety in vivo.
Another direction is to investigate the mechanism of action of INDOPY-1 in more detail. Although the compound has been shown to inhibit various enzymes and signaling pathways, its exact mechanism of action is not fully understood.
Furthermore, future research could focus on the development of more stable and less toxic analogs of INDOPY-1. This could potentially improve its efficacy and safety in vivo, making it a more promising candidate for the treatment of various diseases.
Conclusion:
In conclusion, INDOPY-1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit various enzymes and signaling pathways. Although there are some limitations to using INDOPY-1 in lab experiments, its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to determine its efficacy and safety in vivo and to investigate its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis method of INDOPY-1 involves the reaction between 1H-indole-3-carboxaldehyde and 4-amino-5-methyl-3H-pyrazole in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction followed by cyclization to form the final product. The yield of the synthesis process is reported to be around 70%.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-11(12(16)15-14-7)9-6-13-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUTWYYULFLKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)

![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)


![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)